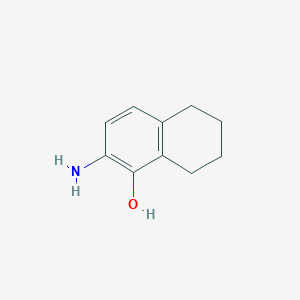
1,4-Dihydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of the dihydroquinoline moiety in this compound makes it a compound of interest for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of α,β-unsaturated aldehydes with amines under catalytic conditions. For example, the morpholine-catalyzed [4+2] annulation reaction between o-(tosylamino)phenyl-p-quinone methides and ynals has been reported to yield 4-aryl-1,4-dihydroquinolines . Another method involves the condensation of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,4-Dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Substitution reactions involving halides, thiols, and other nucleophiles can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as alkyl halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
科学研究应用
1,4-Dihydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, catalysts, and materials
作用机制
The mechanism of action of 1,4-Dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound’s ability to interact with these enzymes makes it a potential candidate for antimicrobial and anticancer therapies.
相似化合物的比较
1,4-Dihydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
Quinoline: A parent compound with a wide range of biological activities.
1,2-Dihydroquinoline: Another hydrogenated derivative with different chemical properties.
4-Hydroxy-2-quinolone: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity.
属性
CAS 编号 |
50741-28-1 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1,4-dihydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H8N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,7,12H,5H2 |
InChI 键 |
DOEVVVVMWIGBFG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2NC=C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


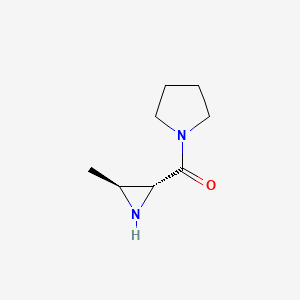
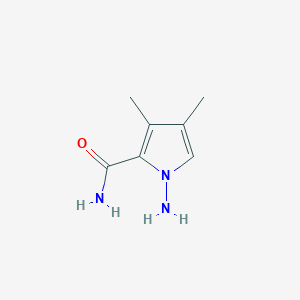

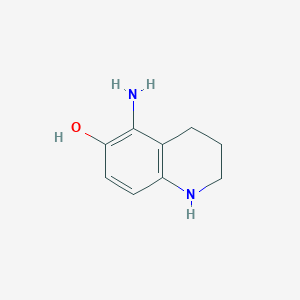
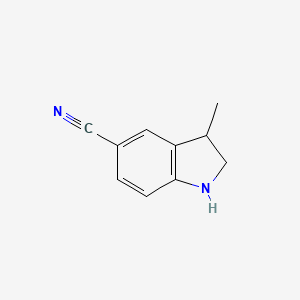
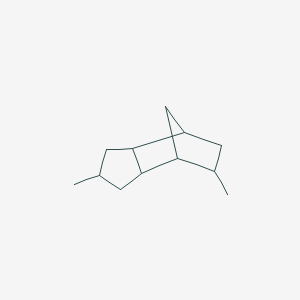
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)

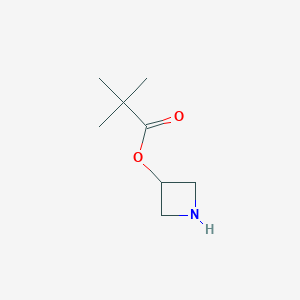
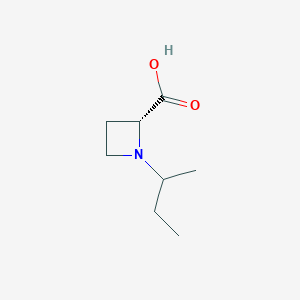
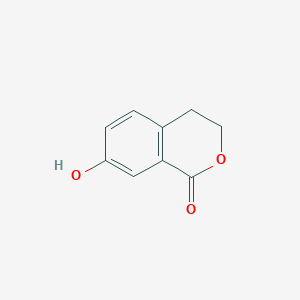
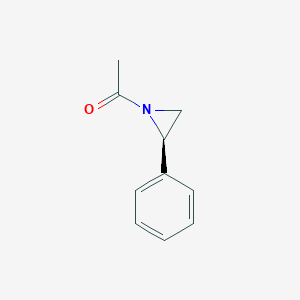
![Cyclopenta[b]indole](/img/structure/B15071945.png)
